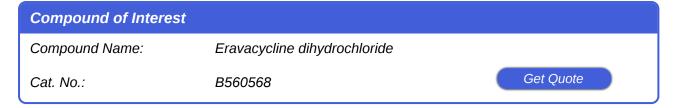


Eravacycline dihydrochloride pharmacokinetics and pharmacodynamics overview

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An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of **Eravacycline Dihydrochloride**

Introduction

Eravacycline, marketed as Xerava™, is a novel, fully synthetic fluorocycline antibiotic belonging to the tetracycline class.[1] It was specifically designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[2][3] Eravacycline exhibits a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including many multidrug-resistant (MDR) pathogens.[4] Approved by the U.S. Food and Drug Administration (FDA) for the treatment of complicated intra-abdominal infections (cIAI), its potent activity and favorable safety profile make it a significant agent in the management of serious bacterial infections.[2][5]

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of eravacycline, summarizing key data from preclinical and clinical studies. It is intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

Intravenous eravacycline demonstrates linear and dose-proportional pharmacokinetics.[1][2] Following administration, it is widely distributed throughout the body.

Absorption and Distribution



Being administered intravenously, bioavailability is 100%. The peak plasma concentration (Cmax) is typically reached at the end of the infusion.[1] Eravacycline exhibits concentration-dependent protein binding, ranging from 79% to 90% in human plasma at concentrations of 100 to 10,000 ng/mL.[1][5]

Table 1: Human Pharmacokinetic Parameters of Intravenous Eravacycline

Parameter	Value	Study Population / Notes
Cmax (Day 1)	2125 ng/mL	Healthy Subjects (1 mg/kg every 12h)[1]
Cmax (Day 10)	1825 ng/mL	Healthy Subjects (1 mg/kg every 12h)[1]
AUC ₀₋₁₂ (Day 1)	4305 ng⋅h/mL	Healthy Subjects (1 mg/kg every 12h)[1]
AUC ₀₋₁₂ (Steady-State)	4560 ± 940 ng·h/mL	Healthy Volunteers (1 mg/kg every 12h)[6]
fAUC ₀₋₁₂ (Steady-State)	770 ± 140 ng·h/mL	Healthy Volunteers (1 mg/kg every 12h)[6]
Volume of Distribution (Vss)	~321 L (or 4.2 L/kg)	Population studies[2][5]
Total Clearance (CL)	13.5 L/h	Population studies[2]
Terminal Elimination Half-Life (t½)	~20 - 48 hours	Population studies[2][5]
Plasma Protein Binding	79% - 90%	Concentration-dependent[1][5]
Pulmonary ELF Penetration	6.44 (Ratio of ELF AUC ₀₋₁₂ to plasma fAUC ₀₋₁₂)	Healthy Volunteers[6]

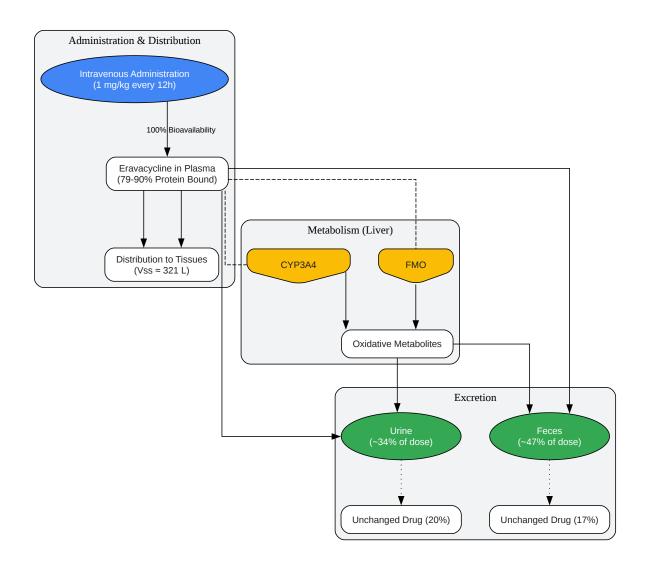
| Alveolar Macrophage Penetration | 51.63 (Ratio of AM AUC_{0-12} to plasma fAUC $_{0-12}$) | Healthy Volunteers[6] |

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; fAUC: Free drug AUC; Vss: Volume of distribution at steady state.



Metabolism and Elimination

Eravacycline is primarily metabolized in the liver by Cytochrome P450 3A4 (CYP3A4) and Flavin-containing monooxygenase (FMO) mediated oxidation.[5] Following a single radiolabeled dose, approximately 34% is excreted in the urine and 47% in the feces. Unchanged eravacycline is the major component found, accounting for 20% of the dose in urine and 17% in feces.[5]



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Caption: Metabolism and elimination pathway of eravacycline.

Experimental Protocols: Human Pharmacokinetic Studies



The pharmacokinetic parameters listed in Table 1 were primarily derived from Phase 1, open-label studies in healthy adult volunteers. A typical study design involves administering single or multiple intravenous doses of eravacycline (e.g., 1 mg/kg infused over 60 minutes every 12 hours).[6] Serial plasma samples are collected at predefined time points (e.g., pre-infusion, end of infusion, and at various intervals post-infusion) to determine drug concentrations.[6] Noncompartmental methods are used to calculate key PK parameters such as Cmax, AUC, clearance, and half-life.[6] To assess pulmonary disposition, some studies include bronchoalveolar lavage (BAL) at different time points to measure concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM).[6]

Pharmacodynamics

Eravacycline's antibacterial action stems from its ability to inhibit bacterial protein synthesis.[1] [5] This mechanism is similar to other tetracyclines but with enhanced potency and circumvention of key resistance pathways.

Mechanism of Action

Eravacycline binds to the bacterial 30S ribosomal subunit, which physically blocks the binding of aminoacyl-tRNA to the A-site of the ribosome-mRNA complex.[3] This action prevents the incorporation of amino acids into the growing peptide chain, leading to the cessation of protein synthesis.[1][5] This is generally a bacteriostatic effect, although bactericidal activity has been observed against certain strains of E. coli and Klebsiella pneumoniae.[1][5] Its unique fluorocycline structure allows it to evade common tetracycline resistance mechanisms, including efflux pumps (e.g., Tet(A), Tet(B)) and ribosomal protection proteins (e.g., Tet(M)).[1] [3][7]

Caption: Eravacycline's mechanism of action on the bacterial ribosome.

In Vitro Activity

Eravacycline demonstrates potent in vitro activity against a wide range of clinically significant pathogens. The tables below summarize the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

Table 2: In Vitro Activity of Eravacycline against Gram-Positive Bacteria



Organism	MIC ₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Reference(s)
Staphylococcus aureus (MSSA & MRSA)	0.12	1	[8]
Enterococcus faecalis (VSE & VRE)	≤0.06	0.12	[1][8]
Enterococcus faecium (VSE & VRE)	0.06	0.12	[1][8]

| Streptococcus anginosus group | - | 0.125 |[1] |

Table 3: In Vitro Activity of Eravacycline against Gram-Negative Bacteria

Organism	MIC ₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Reference(s)
Escherichia coli	0.125 - 0.25	0.5	[1][9]
Klebsiella pneumoniae	0.25	1	[1]
Acinetobacter baumannii	0.5	1	[10]
Stenotrophomonas maltophilia	-	-	Effective growth inhibition noted[2]

| Helicobacter pylori | 0.063 | 0.125 |[2] |

Table 4: In Vitro Activity of Eravacycline against Clostridioides difficile

Organism	MIC ₅₀ (mg/L)	MIC90 (mg/L)	Reference(s)
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| Clostridioides difficile (various ribotypes) | \leq 0.0078 | 0.016 |[11] |

PK/PD Relationship and In Vivo Models

Foundational & Exploratory



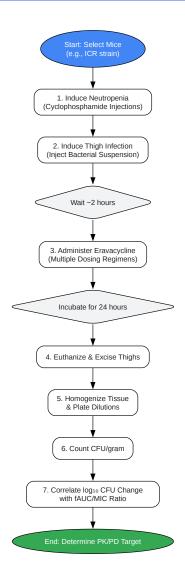


The pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts the efficacy of eravacycline is the ratio of the free drug area under the plasma concentration-time curve to the MIC (fAUC/MIC).[1] This has been established through in vivo animal models, most notably the neutropenic murine thigh infection model.

This model is a standard preclinical method for evaluating the in vivo efficacy of antibiotics and determining the relevant PK/PD index.

- Induction of Neutropenia: Mice (e.g., ICR strain) are rendered neutropenic by intraperitoneal
 injections of cyclophosphamide. This immunosuppression ensures that the observed
 antibacterial effect is primarily due to the drug, not the host's immune system.[9]
- Infection: A bacterial suspension of a specific isolate (e.g., E. coli) with a known MIC is injected into the thigh muscle of the mice.[9]
- Treatment: At a set time post-infection (e.g., 2 hours), treatment with eravacycline begins.
 Various dosing regimens (different dose levels and frequencies) are administered to generate a range of fAUC/MIC exposures.[9]
- Endpoint Measurement: After a defined period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial burden in colony-forming units (CFU) per gram of tissue.
- Data Analysis: The change in bacterial burden (log₁₀ CFU) is correlated with the corresponding fAUC/MIC values for each dosing regimen to determine the exposure magnitude required for bacteriostatic (stasis) or bactericidal (e.g., 1-log kill) activity.[9]





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Caption: Workflow for the neutropenic murine thigh infection model.

Studies using this model for E. coli have shown that an fAUC/MIC target near 25 is likely relevant for clinical efficacy.[9] This value helps in designing optimal dosing regimens for clinical trials and practice.

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